

A Technical Guide to the Historical Discovery and Traditional Use of Cathine

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Compound of Interest

Compound Name: Cathine

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This document provides an in-depth examination of **cathine**, a psychoactive alkaloid found in the plant *Catha edulis* (khat). It details the historical context of its discovery, its traditional ethnobotanical use, and its core chemical and pharmacological properties. This guide is intended to serve as a technical resource, presenting quantitative data, detailed experimental protocols, and visualizations of key pathways and processes.

Historical Discovery: A Paradigm Shift

The understanding of khat's psychoactive properties evolved significantly over several decades, marked by a pivotal shift from identifying **cathine** as the primary active compound to the later discovery of the more potent and labile cathinone.

The Initial Isolation of Cathine

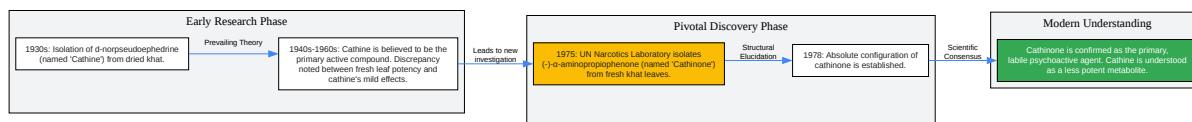
In the 1930s, initial chemical investigations into the constituents of dried *Catha edulis* leaves led to the isolation of the alkaloid d-norpseudoephedrine, which was subsequently named "**cathine**".^{[1][2]} For approximately 40 years, **cathine** was believed to be the principal stimulant responsible for the plant's effects.^[3] However, a notable discrepancy persisted: the stimulant effects experienced by chewing fresh khat leaves were significantly more potent than could be explained by the amount of isolated **cathine** alone.^{[1][4]} This observation led researchers to speculate that a more powerful, yet unstable, precursor existed in the fresh plant material.^[4]

The Landmark Discovery of Cathinone

The definitive breakthrough occurred in 1975 when a comprehensive study by the United Nations Narcotics Laboratory analyzed fresh khat leaves.[1][5] This research led to the isolation and identification of $(-)\alpha$ -aminopropiophenone, a new phenylalkylamine named "cathinone".[6] Pharmacological studies quickly confirmed that cathinone was the primary psychoactive component in fresh khat, exhibiting potent amphetamine-like stimulant properties.[1][2]

It was discovered that cathinone is highly unstable and degrades rapidly as the leaves wilt and dry, converting into the less potent **cathine** and norephedrine.[4][7] This chemical transformation finally explained the long-held cultural preference for chewing only the freshest young leaves and why earlier studies on dried material had missed the true primary stimulant. [1][4]

The following diagram illustrates the key milestones in this discovery process.



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Caption: Historical timeline of **cathine** and cathinone discovery.

Traditional Use of *Catha edulis* (Khat)

The use of khat is an ancient practice deeply integrated into the social and cultural fabric of communities in the Horn of Africa and the Arabian Peninsula, including Somalia, Ethiopia, and Yemen.[8]

- **Method of Consumption:** The most common method is chewing the fresh young leaves and tender shoots.[9] Users meticulously chew the leaves to form a bolus, or "quid," which is

lodged in the cheek.[10] The psychoactive juices are then gradually extracted and absorbed through the oral mucosa, with the remaining leaf matter either swallowed or expectorated.[5][11]

- Social and Cultural Context: Khat chewing is often a communal activity, fostering social interaction during gatherings that can last for hours.[8] It is traditionally used to enhance alertness, elevate mood, combat fatigue, and suppress appetite.[10] Its use is prevalent among various occupational groups, such as drivers and students, to stay awake and focused.[9]
- Preparation and Freshness: Users exclusively prefer fresh leaves, which are typically harvested and sold in bundles wrapped in banana leaves or plastic to retain moisture.[5][12] This practice ensures the highest possible concentration of the potent, unstable cathinone before it metabolizes into the weaker **cathine**.[5] Dried leaves, which contain minimal cathinone, are sometimes brewed as a tea or made into a paste.[9]

Quantitative Data Summary

The following tables summarize key quantitative data for **cathine** and its precursor, cathinone.

Table 1: Chemical and Physical Properties of Cathine

Property	Value	Reference
Chemical Formula	C ₉ H ₁₃ NO	PubChem
Molar Mass	151.21 g/mol	PubChem
IUPAC Name	(1S,2S)-2-amino-1-phenylpropan-1-ol	PubChem
Synonyms	(+)-Norpseudoephedrine, d-Norpseudoephedrine	PubChem
Melting Point	77.5-78 °C	PubChem
Solubility in Water	20 mg/mL (at 20 °C)	PubChem
pKa (basic)	9.19	PubChem

Table 2: Pharmacokinetic Properties of Cathine and Cathinone

Parameter	Cathine	Cathinone	Reference
Biological Half-Life (t _{1/2})	5.2 ± 3.4 hours	1.5 ± 0.8 hours	[13]
Primary Route of Absorption	Oral Mucosa (84 ± 6%)	Oral Mucosa (59 ± 21%)	[13]
Time to Peak Plasma Conc. (T _{max})	~2.3 hours	~1.2 - 2.3 hours	[14]
Primary Psychoactive Potency	Lower	Higher (Main active component)	[14]

Table 3: Concentration of Alkaloids in Catha edulis Leaves (% by weight)

Alkaloid	Fresh Leaves	Dried Leaves (Stored for months)	Reference
Cathinone	0.115% - 0.158%	0.021% - 0.023%	[15]
Cathine	0.172% - 0.192%	Not specified (but becomes major component)	[15][16]

Experimental Protocols

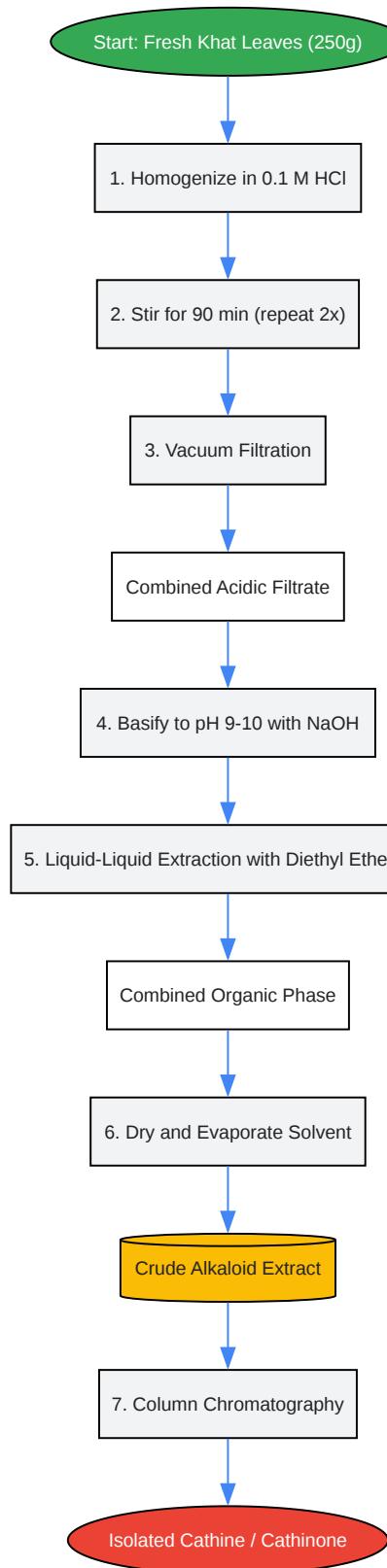
This section details methodologies for the extraction, analysis, and functional characterization of **cathine** from Catha edulis.

Protocol 1: Acid-Base Extraction and Isolation of Alkaloids

This protocol is a reconstruction of the classical chemical methods likely employed in the initial isolation of **cathine** and cathinone, adapted from modern procedural descriptions.[1][17]

- Homogenization: Weigh approximately 250 g of fresh, young *Catha edulis* leaves and shoots. Pulverize the plant material in a blender with 3 L of 0.1 M Hydrochloric Acid (HCl).
- Acidic Extraction: Stir the resulting slurry with a magnetic stirrer for 90 minutes to extract the protonated alkaloids into the aqueous phase.
- Filtration: Filter the mixture using vacuum filtration to separate the plant debris from the acidic extract. Repeat the extraction process on the plant material twice more and combine the filtrates.
- Basification: Slowly add 10% aqueous Sodium Hydroxide (NaOH) to the combined filtrate while stirring, until the pH reaches 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.
- Organic Extraction: Transfer the basified solution to a large separatory funnel. Extract the alkaloids into an organic solvent by adding 4 L of diethyl ether and shaking vigorously. Allow the layers to separate and collect the upper organic layer. Repeat this extraction twice more.
- Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude alkaloid mixture.
- Purification (via Column Chromatography): The crude extract can be further purified using silica gel column chromatography to separate **cathine**, cathinone, and other alkaloids based on polarity.

The following diagram illustrates this experimental workflow.



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Caption: Workflow for acid-base extraction of **cathine** from khat.

Protocol 2: Quantitative Analysis by LC-MS/MS

This protocol outlines a modern method for the sensitive and specific quantification of **cathine** and cathinone in plant material.[\[15\]](#)[\[18\]](#)

- Sample Preparation: Weigh 10 g of fresh or dried khat leaves. Vortex the sample in 0.1 N HCl. Filter the mixture.
- Extraction: Basify the filtrate with NaOH and perform a liquid-liquid extraction into chloroform (CHCl_3). Evaporate the chloroform extract to a small, known volume.
- LC-MS/MS System: Utilize a Liquid Chromatography-Tandem Mass Spectrometry system.
 - Column: C18 reverse-phase column (e.g., XBridge C18, 3.5 μm , 2.1x50mm).
 - Mobile Phase: A gradient of acetonitrile and water with a formic acid modifier.
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
- Mass Spectrometry: Operate the mass spectrometer in Selective Reaction Monitoring (SRM) mode.
 - **Cathine** Transition: Monitor the specific precursor-to-product ion transition for **cathine** (e.g., m/z 152.1 \rightarrow [fragment ion]).
 - Cathinone Transition: Monitor the specific precursor-to-product ion transition for cathinone (e.g., m/z 150 \rightarrow 132).
- Quantification: Prepare a calibration curve using certified **cathine** and cathinone standards. Calculate the concentration in the plant extract by comparing the peak areas of the analytes to the standard curve.

Protocol 3: Neurotransmitter Release Assay (Synaptosome-Based)

This protocol determines if **cathine** acts as a neurotransmitter releasing agent at dopamine (DAT) and norepinephrine (NET) transporters, a hallmark of amphetamine-like stimulants. The methodology is adapted from protocols used for characterizing cathinone derivatives.[\[19\]](#)[\[20\]](#)

- **Synaptosome Preparation:** Isolate synaptosomes (resealed nerve terminals) from rat brain tissue (e.g., striatum for DAT, cortex for NET) using differential centrifugation.
- **Radiolabel Loading:** Incubate the prepared synaptosomes with a low concentration of a radiolabeled substrate, such as [³H]dopamine ([³H]DA) for DAT or [³H]norepinephrine ([³H]NE) for NET. This allows the transporters to take up the radiolabel into the vesicles.
- **Initiation of Release:** Aliquot the loaded synaptosomes into a 96-well plate. Add varying concentrations of **cathine** (or control compounds like amphetamine) to the wells. Include a vehicle control (buffer only).
- **Incubation:** Incubate the plate for a short period (e.g., 10-30 minutes) at 37°C. During this time, a releasing agent will cause the transporters to work in reverse, releasing the [³H]DA or [³H]NE from the synaptosomes into the surrounding buffer.
- **Termination and Separation:** Terminate the assay by rapid vacuum filtration through a glass fiber filter mat. This separates the synaptosomes (containing unreleased radioactivity) from the buffer (containing released radioactivity).
- **Quantification:** Measure the radioactivity retained on the filters using a scintillation counter.
- **Data Analysis:** Calculate the amount of neurotransmitter released as the percentage decrease in radioactivity retained on the filter compared to the vehicle control. Plot the concentration-response curve to determine the EC₅₀ (the concentration of **cathine** that produces 50% of the maximal release).

Mechanism of Action: Synaptic Effects

Cathine, like its parent compound cathinone and other amphetamines, exerts its stimulant effects by acting as a norepinephrine-dopamine releasing agent (NDRA).^[21] It is significantly less potent than cathinone.^[14] The primary mechanism involves disrupting the normal function of monoamine transporters, specifically the norepinephrine transporter (NET) and the dopamine transporter (DAT).

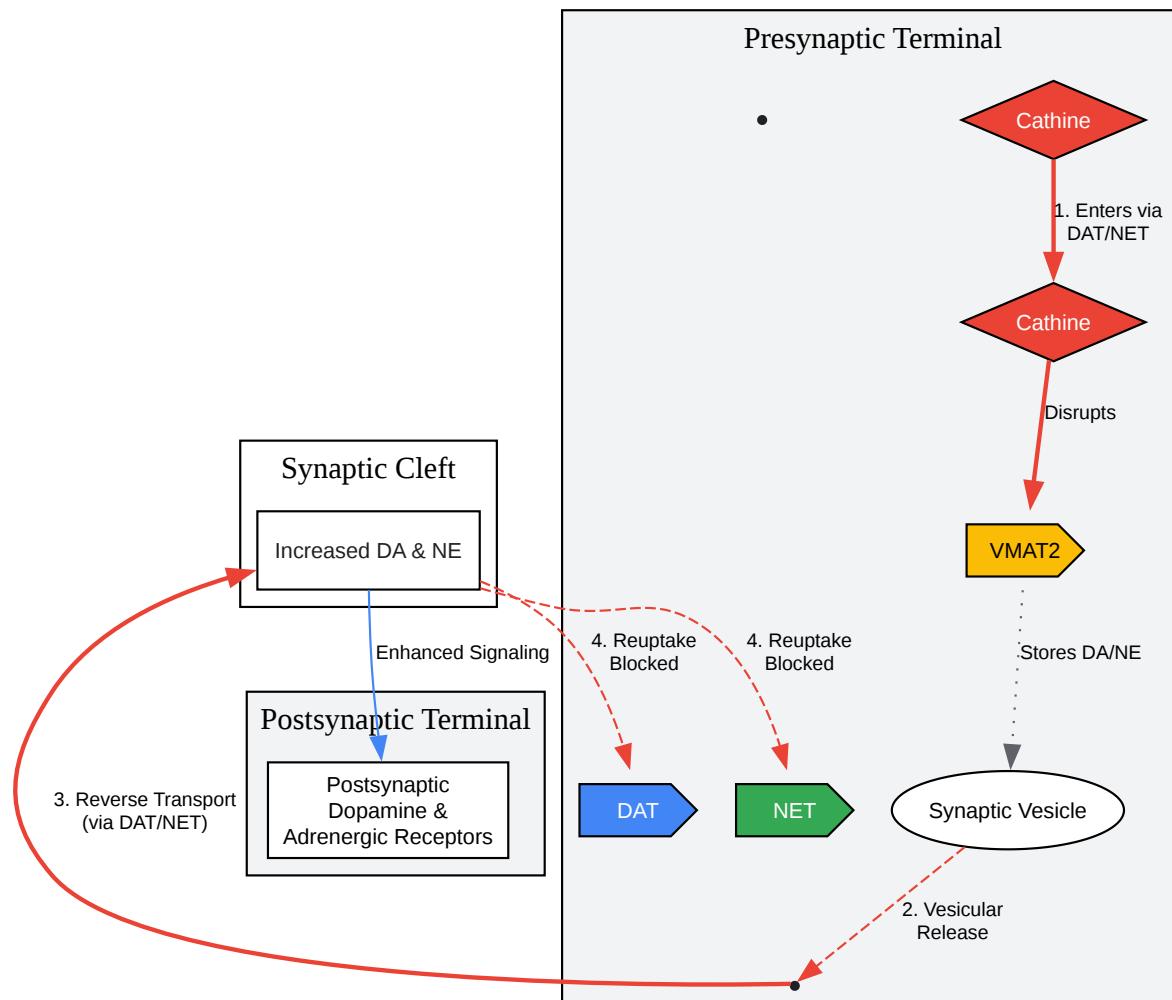
The process at a catecholaminergic synapse unfolds as follows:

- **Transporter Entry:** **Cathine** enters the presynaptic neuron via the DAT and NET.

- Vesicular Disruption: Once inside the neuron, **cathine** disrupts the vesicular monoamine transporter (VMAT2), causing dopamine and norepinephrine to be released from their storage vesicles into the cytoplasm.
- Reverse Transport: The elevated cytoplasmic concentration of these neurotransmitters causes the DAT and NET to reverse their direction of transport, releasing dopamine and norepinephrine from the presynaptic terminal into the synaptic cleft.
- Reuptake Inhibition: **Cathine** also acts as a competitive inhibitor, blocking the reuptake of dopamine and norepinephrine from the synapse.

This combination of neurotransmitter release and reuptake inhibition leads to a significant increase in the concentration of dopamine and norepinephrine in the synaptic cleft, enhancing signaling at postsynaptic receptors and producing the characteristic stimulant effects of increased alertness, energy, and euphoria.

The diagram below illustrates this signaling pathway.



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Caption: Proposed mechanism of action for **cathine** at the synapse.

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